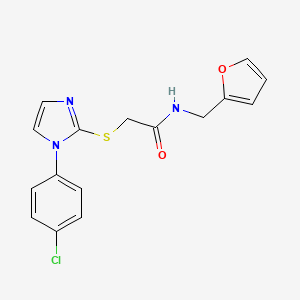![molecular formula C25H19F2NO4 B2895827 3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866727-22-2](/img/structure/B2895827.png)
3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Quinoline derivatives, including those similar to the specified chemical, have been extensively studied for their synthesis and chemical transformations due to their potential applications in biochemistry and medicine. These compounds are known for their efficient fluorescence properties, making them valuable in studying various biological systems. The search for new, more sensitive, and selective compounds continues, highlighting the importance of quinoline derivatives as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Antioxidant and Cytotoxic Properties
Some quinoline derivatives have shown promising results in cytotoxicity studies against human cancer cell lines, indicating their potential in cancer research. For example, certain quinoline compounds have been prepared and evaluated for their cytotoxicities, revealing some derivatives as active overall, particularly against human cancer cell lines, which suggests their usefulness in developing cancer therapies (Deady & Rodemann, 2001).
Imaging and Diagnostic Applications
Quinoline derivatives have also been explored for their applications in imaging and diagnostics. For instance, specific fluorine-labeled benzamide analogs of quinoline have been synthesized and evaluated for their potential in imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). These studies demonstrate the compound's high tumor uptake and acceptable tumor/normal tissue ratios, making them suitable candidates for imaging the sigma2 receptor status in solid tumors (Tu et al., 2007).
Antibacterial Properties
Research into the antibacterial properties of quinoline derivatives, including structures similar to the specified chemical, has led to the identification of compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. These studies highlight the potential of these compounds in developing new antibacterial agents, contributing to the ongoing search for effective treatments against resistant bacterial strains (Kuramoto et al., 2003).
Propiedades
IUPAC Name |
3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2NO4/c1-31-22-11-19-21(12-23(22)32-2)28(13-15-4-3-5-18(27)10-15)14-20(25(19)30)24(29)16-6-8-17(26)9-7-16/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJKKBZGHPDYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

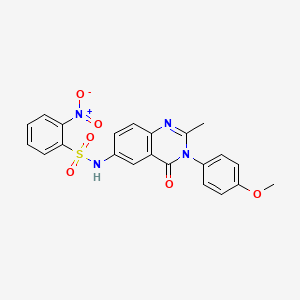
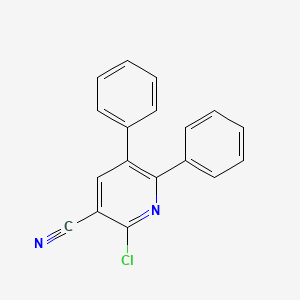
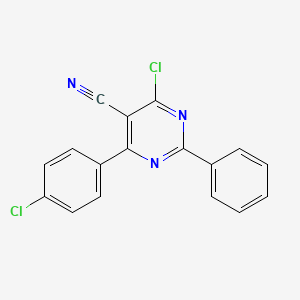
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2895751.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2895753.png)
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2895755.png)
![(3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one](/img/structure/B2895757.png)
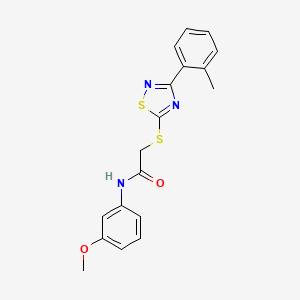
![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2895759.png)
![3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2895760.png)
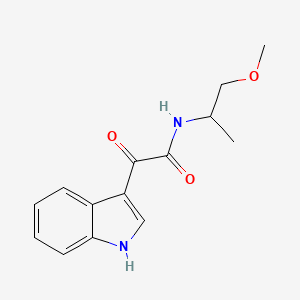
![N-cyclohexyl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2895765.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylpropanamide](/img/structure/B2895766.png)
